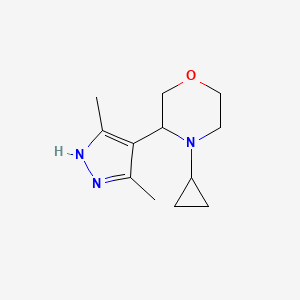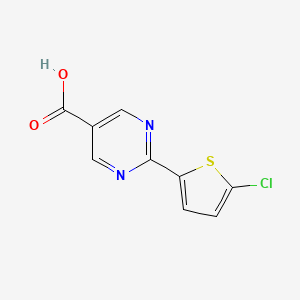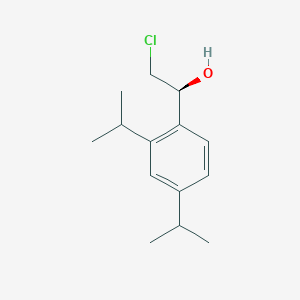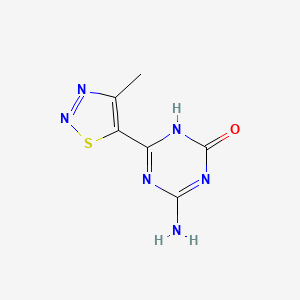
2-Bromocyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromocyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It is characterized by a cyclohexane ring substituted with a bromine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromocyclohexan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Bromination: Cyclohexanone is treated with bromine in the presence of a catalyst to yield 2-bromocyclohexanone.
Reductive Amination: The 2-bromocyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromocyclohexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Nucleophilic Substitution: Products include cyclohexanol, cyclohexyl ethers, or cyclohexyl thioethers.
Oxidation: Products include nitroso-cyclohexane, nitro-cyclohexane, or imine derivatives.
Reduction: Products include cyclohexylamine
Applications De Recherche Scientifique
2-Bromocyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is utilized in the fabrication of functional materials such as catalysts and sensors
Mécanisme D'action
The mechanism of action of 2-Bromocyclohexan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group enable the compound to participate in various biochemical pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
2-Fluorocyclohexan-1-amine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity .
Uniqueness
2-Bromocyclohexan-1-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H12BrN |
|---|---|
Poids moléculaire |
178.07 g/mol |
Nom IUPAC |
2-bromocyclohexan-1-amine |
InChI |
InChI=1S/C6H12BrN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 |
Clé InChI |
AQBYKNASJVORLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
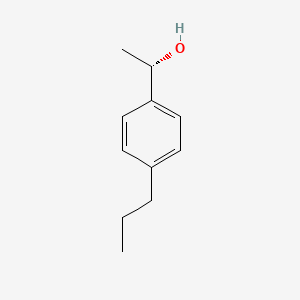


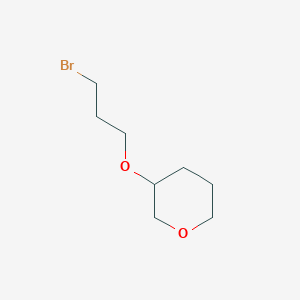

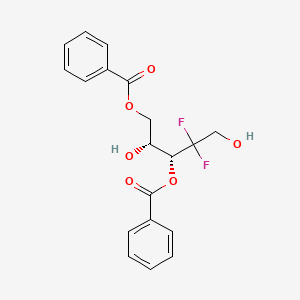
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
